molecular formula C12H17N3O3 B2915162 (2S,3S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 1969288-23-0

(2S,3S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2915162
CAS No.: 1969288-23-0
M. Wt: 251.286
InChI Key: HJRHSOKYQYJCOZ-KWQFWETISA-N
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Description

(2S,3S)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid: is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrrolidines, which are five-membered lactams, and it contains a pyrazole ring, a common motif in pharmaceuticals and agrochemicals due to its biological activity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with (1,5-dimethyl-1H-pyrazol-4-yl) as the core structure.

  • Synthetic Steps:

  • Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired stereochemistry.

Industrial Production Methods:

  • Batch vs. Continuous Processes: Industrial production may involve either batch or continuous processes, depending on the scale and desired purity.

  • Purification: Purification steps such as recrystallization, chromatography, or distillation are employed to achieve high purity levels.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the carboxylic acid group to alcohols or amines.

  • Substitution: Substitution reactions can introduce different functional groups at various positions on the pyrrolidine ring.

Common Reagents and Conditions:

  • Oxidation Reagents: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction Reagents: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution Reagents: Various alkyl halides and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Alkylated or amino-substituted pyrrolidines.

Scientific Research Applications

(2S,3S)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid: has various applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules.

  • Biology: The compound can be used in biological studies to understand enzyme interactions and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including as an intermediate in drug synthesis.

  • Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound may bind to enzymes or receptors, influencing their activity.

  • Pathways: It can modulate biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

(2S,3S)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid: is unique due to its specific stereochemistry and functional groups. Similar compounds include:

  • 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid: This compound has a similar pyrazole ring but differs in the presence of a benzene ring.

  • (1,5-Dimethyl-1H-pyrazol-3-yl) [4-(diphenylmethyl)-1-piperazinyl]methanone: This compound contains a piperazine ring instead of a pyrrolidine ring.

Properties

IUPAC Name

(2S,3S)-2-(1,5-dimethylpyrazol-4-yl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-4-15-10(16)5-8(12(17)18)11(15)9-6-13-14(3)7(9)2/h6,8,11H,4-5H2,1-3H3,(H,17,18)/t8-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRHSOKYQYJCOZ-KWQFWETISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(CC1=O)C(=O)O)C2=C(N(N=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@@H]([C@H](CC1=O)C(=O)O)C2=C(N(N=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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